2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJDHZIMGTYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Deprotonation : A base (e.g., sodium hydroxide) deprotonates the primary amine group of cysteamine hydrochloride, generating a free amine.
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Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, displacing the ethoxide leaving group.
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Amide Formation : The intermediate collapses to form the trifluoroacetamide product, releasing ethanol.
Experimental Procedure
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Reactants :
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Cysteamine hydrochloride (1.0 equiv)
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Ethyl trifluoroacetate (1.2 equiv)
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Sodium hydroxide (2.0 equiv) in methanol/water
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Conditions :
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Temperature: Room temperature (25°C)
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Duration: 4–6 hours
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Workup: Extraction with dichloromethane, drying over MgSO₄, and solvent evaporation.
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Purification : Flash chromatography using ethyl acetate/hexanes (1:1) yields the pure product as a white solid.
Key Data
| Parameter | Value |
|---|---|
| Yield | 86% |
| Purity (HPLC) | >98% |
| Melting Point | Not reported |
| Spectral Confirmation | ¹H NMR, ¹³C NMR, FT-IR |
This method is favored for its simplicity and high efficiency, though the use of moisture-sensitive reagents necessitates anhydrous conditions.
Alternative Pathways and Comparative Analysis
While the acylation of cysteamine hydrochloride dominates the literature, other theoretical routes merit discussion:
Trifluoroacetyl Chloride with 2-Mercaptoethylamine
Direct acylation of 2-mercaptoethylamine with trifluoroacetyl chloride represents a plausible alternative. However, this method is less documented in peer-reviewed sources due to challenges in handling volatile acid chlorides and competing thiol oxidation.
Hypothetical Procedure
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Reactants :
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2-Mercaptoethylamine (1.0 equiv)
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Trifluoroacetyl chloride (1.1 equiv)
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Triethylamine (1.5 equiv) as a base
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Conditions :
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Solvent: Dichloromethane at 0°C
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Workup: Quenching with aqueous NaHCO₃, extraction, and drying.
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Challenges
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Thiol Oxidation : The free -SH group may oxidize to disulfides unless rigorously protected under inert atmospheres.
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Byproduct Formation : Excess acyl chloride can lead to over-acylation or esterification with solvents.
Solid-Phase Synthesis
Recent advances in combinatorial chemistry suggest potential for solid-phase synthesis using resin-bound cysteamine. However, no experimental data for this compound are available in the provided sources.
Critical Evaluation of Methodologies
Efficiency and Scalability
The ethyl trifluoroacetate route outperforms hypothetical alternatives in scalability and reproducibility. Key advantages include:
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Mild Conditions : Room-temperature reactions minimize energy input.
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High Atom Economy : Minimal waste generation compared to acid chloride methods.
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Compatibility with Functional Groups : The thiol moiety remains intact under basic conditions.
Limitations
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Sensitivity to Moisture : Ethyl trifluoroacetate hydrolyzes readily, requiring anhydrous solvents.
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Cost : Fluorinated reagents are often expensive, impacting large-scale production.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for ROS-responsive drug delivery systems, where its thiol group enables disulfide linkages for controlled release.
Materials Science
In polymer chemistry, the trifluoroacetamide group enhances thermal stability and hydrophobicity in functionalized resins.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the most prominent applications of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is in the design of targeted anticancer therapies. The compound acts as a precursor for reactive oxygen species-responsive drug delivery systems. For instance, it has been utilized in the synthesis of doxorubicin derivatives that release the drug upon exposure to reactive oxygen species, enhancing selectivity and efficacy against cancer cells .
Covalent Inhibition
This compound serves as a covalent inhibitor in enzyme targeting. It can modify specific amino acids within enzyme active sites, providing a mechanism for irreversible inhibition. In a study investigating carbonic anhydrase inhibitors, compounds similar to this compound showed significant binding affinity and inhibition potential against carbonic anhydrase IX (CAIX), a target implicated in tumorigenesis .
Chemical Biology
In chemical biology, this compound is employed for tagging biomolecules due to its ability to form stable covalent bonds with thiol groups in proteins. This property allows researchers to study protein interactions and functions more effectively .
Case Studies
Safety Information
The compound is classified with several hazard statements indicating potential health risks:
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H332: Harmful if inhaled
Precautionary measures include avoiding inhalation and contact with skin and eyes .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide include:
2,2,2-Trifluoroethylamine: Another trifluoromethyl-containing compound used in organic synthesis.
N-(2-Mercaptoethyl)acetamide: Lacks the trifluoromethyl group but retains the mercaptoethyl functionality.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyl group instead of a thiol group.
The uniqueness of this compound lies in its combination of trifluoromethyl and mercaptoethyl groups, which confer distinct chemical properties and reactivity.
Biological Activity
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (CAS No. 1869-45-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 173.16 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(NCCS)C
The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Reactive Oxygen Species (ROS) Modulation :
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Enzyme Inhibition :
- Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated.
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Antioxidant Activity :
- Its thiol group (–SH) may confer antioxidant properties, potentially protecting cells from oxidative damage.
Anticancer Properties
A study highlighted the synthesis of doxorubicin conjugates using this compound as a linker. The conjugate demonstrated enhanced cytotoxicity against cancer cell lines when compared to free doxorubicin, indicating its potential as a drug delivery system .
Toxicity Profile
The compound exhibits irritant properties affecting the eyes and respiratory system; therefore, handling precautions are necessary . Toxicological assessments are vital for evaluating its safety profile in therapeutic applications.
Data Table: Summary of Biological Activities
Research Findings
Recent literature emphasizes the significance of thiol-containing compounds like this compound in medicinal chemistry. They are often explored for their roles in drug design due to their ability to modulate biological pathways through redox reactions and enzyme interactions.
Case Study: Drug Development
In the context of drug development, researchers synthesized derivatives of this compound that showed improved pharmacological profiles compared to their parent compounds. These derivatives were assessed for their binding affinity to various receptors and their efficacy in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptoethylamine with trifluoroacetic anhydride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C minimizes side reactions. Catalyst choice (e.g., triethylamine) and slow addition rates improve yields by reducing thiol oxidation . Solvent polarity and temperature control are critical; polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : H and F NMR confirm the presence of the trifluoromethyl (-CF) and thiol (-SH) groups. A singlet at ~3.5 ppm (CH-SH) and a quartet at ~4.1 ppm (NH-CH) in H NMR are diagnostic. F NMR shows a peak near -70 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H] at m/z 206.05 (calculated for CHFNOS).
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond angles and confirms the planar amide group.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The thiol group (-SH) is prone to oxidation, requiring inert atmospheres (N/Ar) during synthesis. Fluorinated compounds may release HF under hydrolysis; use PPE (gloves, goggles) and neutralization buffers (e.g., calcium gluconate). Store at 4°C in amber vials to prevent light-induced degradation .
Advanced Research Questions
Q. How does the trifluoroacetamide group influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing -CF group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT at B3LYP/6-31G*) show a reduced energy barrier (~15 kcal/mol) compared to non-fluorinated analogs. This property enables selective derivatization for prodrug design .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from assay conditions. For example:
- Buffer pH : Thiol reactivity varies with pH; use phosphate buffers (pH 7.4) for consistency.
- Redox Interference : Include reducing agents (e.g., DTT) to prevent -SH oxidation during cell-based assays.
- Comparative Controls : Benchmark against analogs like (S)-Amino-4,4,4-trifluorobutanoic acid to isolate -CF effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with cysteine proteases (e.g., caspase-3), leveraging the thiol group’s affinity for catalytic cysteine residues.
- MD Simulations (GROMACS) : Simulate stability of ligand-protein complexes in aqueous environments. The -CF group enhances hydrophobic interactions, increasing residence times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
